2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Description
This compound features a 2-oxoimidazolidin-1-yl core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and an N-(1-hydroxy-2-methylpropan-2-yl)acetamide side chain. The imidazolidinone ring provides rigidity and hydrogen-bonding capacity, while the dioxolane moiety may enhance metabolic stability compared to simple aromatic systems .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,9-20)17-14(21)8-18-5-6-19(15(18)22)11-3-4-12-13(7-11)24-10-23-12/h3-4,7,20H,5-6,8-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKHJJNQXHZFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CN1CCN(C1=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be formed by reacting an appropriate diamine with a carbonyl compound under controlled conditions.
Coupling Reactions: The benzo[d][1,3]dioxole derivative is then coupled with the imidazolidinone intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to an imidazolidine derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity
- Recent studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
-
Anti-inflammatory Effects
- The compound has demonstrated potential anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines and enzymes, suggesting its application in treating inflammatory disorders such as arthritis and inflammatory bowel disease.
-
Anticancer Potential
- Preliminary research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Study: Neuroprotection
A study conducted on neuronal cell lines revealed that treatment with 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide led to a significant decrease in markers of oxidative stress and apoptosis. The results suggest its potential use as a neuroprotective agent in conditions like Alzheimer's disease.
Case Study: Inhibition of Inflammatory Pathways
In another study, the compound was tested for its ability to inhibit NF-kB signaling pathways in macrophages. Results showed a marked reduction in TNF-alpha production, indicating its potential role as an anti-inflammatory therapeutic agent.
Pharmacological Insights
The pharmacokinetics of this compound are still under investigation; however, initial findings suggest favorable absorption and distribution characteristics. Its bioavailability appears to be enhanced by the presence of the hydroxy group, which may facilitate better solubility and interaction with biological membranes.
Mechanism of Action
The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the transcription or translation of specific genes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Notes:
- Rigidity vs.
- Solubility : The hydroxypivalamide group in the target compound likely enhances aqueous solubility compared to N-isopropyl () or N-benzyl (Compound 28) groups.
- Metabolic Stability : The benzo[d][1,3]dioxolane group may reduce oxidative metabolism compared to unsubstituted aryl rings .
Structural Analysis Techniques
- X-ray Crystallography : Used to confirm the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), highlighting the utility of SHELX software for small-molecule refinement .
- Computational Tools : Mercury CSD 2.0 enables packing similarity analysis and void visualization, critical for comparing crystal structures of acetamide derivatives .
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anticancer and antioxidant effects.
Anticancer Properties
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity . For instance, derivatives with similar structures have shown promising results against various cancer cell lines. A notable study indicated that benzodioxole derivatives could reduce the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells, suggesting a potential role in cancer treatment .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2a | Hep3B | 2.38 | Induces G2-M phase arrest |
| Doxorubicin | Hep3B | 7.46 | Standard chemotherapy agent |
| Compound 5 | HCT116 | 4.52 | EGFR inhibition |
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest at the G2-M phase in cancer cells, which is crucial for preventing tumor growth .
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
- Enzyme Interaction : The benzo[d][1,3]dioxole moiety likely interacts with specific enzymes or receptors involved in cancer progression, enhancing the compound's therapeutic efficacy.
Case Studies
A detailed investigation into benzodioxole derivatives revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example:
- Compound 2a demonstrated potent activity against Hep3B cells with an IC50 value significantly lower than standard treatments like doxorubicin.
- In contrast, other derivatives showed moderate activity with higher IC50 values, indicating a structure-activity relationship where modifications to the benzodioxole structure can enhance or diminish biological efficacy .
Q & A
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s therapeutic potential?
- Methodological Answer :
- In Vitro :
- Cancer: NCI-60 cell panel for broad cytotoxicity screening.
- Inflammation: LPS-stimulated RAW264.7 macrophages (measure TNF-α/IL-6 via ELISA).
- In Vivo :
- Xenograft models (e.g., HCT-116 colon cancer) for antitumor efficacy.
- Collagen-induced arthritis (CIA) in mice for anti-inflammatory activity.
- Include PK/PD correlations to link exposure and effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
